1-Phenyl-1,2-propanedione
1-Phenyl-1,2-propanedione
1-phenyl-1,2-propanedione is an alpha-diketone that consists of 1-phenylpropane bearing keto substituents at positions 1 and 2. It is found in coffee. It has a role as a plant metabolite. It is an alpha-diketone and an aromatic ketone. It derives from a hydride of a propylbenzene.
Brand Name:
Vulcanchem
CAS No.:
579-07-7
VCID:
VC21199909
InChI:
InChI=1S/C9H8O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6H,1H3
SMILES:
CC(=O)C(=O)C1=CC=CC=C1
Molecular Formula:
C9H8O2
Molecular Weight:
148.16 g/mol
1-Phenyl-1,2-propanedione
CAS No.: 579-07-7
Cat. No.: VC21199909
Molecular Formula: C9H8O2
Molecular Weight: 148.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1-phenyl-1,2-propanedione is an alpha-diketone that consists of 1-phenylpropane bearing keto substituents at positions 1 and 2. It is found in coffee. It has a role as a plant metabolite. It is an alpha-diketone and an aromatic ketone. It derives from a hydride of a propylbenzene. |
|---|---|
| CAS No. | 579-07-7 |
| Molecular Formula | C9H8O2 |
| Molecular Weight | 148.16 g/mol |
| IUPAC Name | 1-phenylpropane-1,2-dione |
| Standard InChI | InChI=1S/C9H8O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6H,1H3 |
| Standard InChI Key | BVQVLAIMHVDZEL-UHFFFAOYSA-N |
| SMILES | CC(=O)C(=O)C1=CC=CC=C1 |
| Canonical SMILES | CC(=O)C(=O)C1=CC=CC=C1 |
| Boiling Point | 103.00 to 105.00 °C. @ 14.00 mm Hg |
| Melting Point | < 20 °C |
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